molecular formula C6H13Cl2N3 B1422629 [(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride CAS No. 1255717-13-5

[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride

Cat. No. B1422629
M. Wt: 198.09 g/mol
InChI Key: JQXXUBCHSZSDDG-UHFFFAOYSA-N
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Description

“[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2N3 and a molecular weight of 198.1 . It is also known by its CAS number 1255717-13-5 .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride” consists of an imidazole ring substituted with an ethyl group at one nitrogen atom and a methylamine group at the 5-position .

Scientific Research Applications

Immune Response Modifiers

Imiquimod, an imidazole derivative, exemplifies the therapeutic applications of imidazoles as immune response modifiers. It activates the immune system through localized induction of cytokines, showing promise as a topical agent for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma (Syed, 2001).

Corrosion Inhibition

Imidazoline and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure, featuring a heterocyclic ring and a pendant side chain, facilitates strong adsorption onto metal surfaces, thereby preventing corrosion. This application underscores the importance of imidazole derivatives in industrial settings (Sriplai & Sombatmankhong, 2023).

Synthesis of Heterocycles

Imidazole derivatives serve as critical intermediates in the synthesis of various heterocyclic compounds. Their unique reactivity facilitates the creation of diverse heterocycles, highlighting the role of imidazole derivatives in advancing organic synthesis and medicinal chemistry (Gomaa & Ali, 2020).

Antitumor Activity

Explorations into the antitumor activities of imidazole derivatives, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have revealed their potential in developing new antitumor drugs. This research area is crucial for expanding the arsenal of anticancer therapies (Iradyan et al., 2009).

Electrochemical Applications

Imidazole-based ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, have shown significant promise in electrochemical applications, including electroplating and energy storage. These applications underscore the versatility and utility of imidazole derivatives in cutting-edge technologies (Tsuda, Stafford, & Hussey, 2017).

Antimicrobial Activities

Imidazole and its derivatives, known for their antimicrobial properties, are used in synthesizing antifungal drugs and pesticides. Research on imidazole's antimicrobial efficacy continues to be relevant, especially in the development of new drugs and agricultural chemicals (2022).

properties

IUPAC Name

(3-ethylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXUBCHSZSDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

CAS RN

1255717-13-5
Record name 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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